methyl (2S)-4-methylsulfanyl-2-[[2-phenyl-4-[(pyridin-3-ylamino)methyl]benzoyl]amino]butanoate;hydrochloride
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Overview
Description
methyl (2S)-4-methylsulfanyl-2-[[2-phenyl-4-[(pyridin-3-ylamino)methyl]benzoyl]amino]butanoate;hydrochloride is a complex organic compound that features a combination of pyridine, benzoyl, and methionine ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-methylsulfanyl-2-[[2-phenyl-4-[(pyridin-3-ylamino)methyl]benzoyl]amino]butanoate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the pyridine and benzoyl groups. This is followed by the introduction of the methionine ester moiety through esterification reactions. Common reagents used in these steps include pyridine, benzoyl chloride, and methionine methyl ester hydrochloride. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl (2S)-4-methylsulfanyl-2-[[2-phenyl-4-[(pyridin-3-ylamino)methyl]benzoyl]amino]butanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
The common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, methyl (2S)-4-methylsulfanyl-2-[[2-phenyl-4-[(pyridin-3-ylamino)methyl]benzoyl]amino]butanoate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of methyl (2S)-4-methylsulfanyl-2-[[2-phenyl-4-[(pyridin-3-ylamino)methyl]benzoyl]amino]butanoate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using techniques such as molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their biological activities and share a similar heterocyclic structure.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides a unique set of chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C25H28ClN3O3S |
---|---|
Molecular Weight |
486 g/mol |
IUPAC Name |
methyl (2S)-4-methylsulfanyl-2-[[2-phenyl-4-[(pyridin-3-ylamino)methyl]benzoyl]amino]butanoate;hydrochloride |
InChI |
InChI=1S/C25H27N3O3S.ClH/c1-31-25(30)23(12-14-32-2)28-24(29)21-11-10-18(16-27-20-9-6-13-26-17-20)15-22(21)19-7-4-3-5-8-19;/h3-11,13,15,17,23,27H,12,14,16H2,1-2H3,(H,28,29);1H/t23-;/m0./s1 |
InChI Key |
ZIEJKHLMLBLGDH-BQAIUKQQSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)CNC2=CN=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)CNC2=CN=CC=C2)C3=CC=CC=C3.Cl |
Synonyms |
A 170634 A-170634 N-(4-(3-pyr-NH-CH2)-2-phenylbenzoyl)methionine methyl ester.HCl |
Origin of Product |
United States |
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